molecular formula C2H5Br B032207 Bromoethane-2,2,2-d3 CAS No. 7439-86-3

Bromoethane-2,2,2-d3

Cat. No.: B032207
CAS No.: 7439-86-3
M. Wt: 111.98 g/mol
InChI Key: RDHPKYGYEGBMSE-FIBGUPNXSA-N
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Description

Bromoethane-2,2,2-d3: is a deuterated ethyl bromide with the molecular formula CD3CH2Br. It is a colorless liquid with a distinct odor and is used primarily in scientific research and industrial applications. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various analytical and synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromoethane-2,2,2-d3 is typically prepared through a deuteration process involving the reaction of bromoethane with deuterium gas (D2). This thermal reaction is carried out in the presence of a catalyst under controlled conditions to ensure the incorporation of deuterium atoms into the ethyl bromide molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. The product is then purified and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions: Bromoethane-2,2,2-d3 undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Elimination Reactions: It can undergo elimination reactions to form alkenes.

    Acylation Reactions: It can react with acylating agents to form acyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Elimination Reactions: Typically carried out using strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

    Acylation Reactions: Acyl chlorides or anhydrides are commonly used as acylating agents.

Major Products:

Scientific Research Applications

Bromoethane-2,2,2-d3 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of bromoethane-2,2,2-d3 involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • Bromoethane-1,1-d2
  • Bromoethane-2-13C
  • Bromoethane-1,1,2,2-d4
  • Bromoethane-1-13C
  • Bromoethane-13C2
  • Bromoethane-d5
  • 1-Bromopentane-5,5,5-d3
  • 1-Bromopropane-3,3,3-d3
  • 1,2-Dibromoethane-d3

Uniqueness: Bromoethane-2,2,2-d3 is unique due to the presence of three deuterium atoms, which significantly alters its physical and chemical properties compared to non-deuterated analogs. This makes it particularly valuable in NMR spectroscopy and other analytical techniques where isotopic labeling is essential .

Properties

IUPAC Name

2-bromo-1,1,1-trideuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHPKYGYEGBMSE-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480915
Record name Bromoethane-2,2,2-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7439-86-3
Record name Bromoethane-2,2,2-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7439-86-3
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Synthesis routes and methods I

Procedure details

100 mmol/hr of ethane and 10 mmol/hr dibromoethane are fed to a reactor containing a zirconia catalyst held at 300° C. A product distribution of 91 mmol/hr ethane 18 mmol/hr ethyl bromide and 1 mmol/hr dibromoethane is obtained.
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zirconia
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Synthesis routes and methods II

Procedure details

Magnesium turnings (3.87 g) were charged into a round bottom flask. Tetrahydrofuran (15 mL) was added to the flask. A solution of ethyl bromide (16 g in 60 mL tetrahydrofuran) was prepared and 10 mL of this solution was slowly charged to the round bottom flask. Iodine (30 mg) was added to the reaction mixture and stirred at 25° C. to 32° C. for 5 minutes. The reaction mixture was warmed to 27° C. and the remaining amount of ethyl bromide was added slowly over 30 minutes. The reaction mixture was heated to gentle reflux for 30 minutes and was then cooled to 0° C. 2-Chloro-6-methylaniline (22.86 g) was added drop-wise at 0° C. and the temperature of the reaction mixture was slowly raised to 20° C. to 25° C. Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylate (10 g) dissolved in tetrahydrofuran (60 mL) was slowly added to the reaction mixture over 30 minutes. The reaction mixture was stirred for 3 hours. The reaction mixture was poured slowly into 25% ammonium chloride solution (200 mL) with stirring. Ethyl acetate (200 mL) was added and stirred for 30 minutes, filtered, suck dried, and dried under vacuum at 40° C. to 45° C. to obtain the title compound.
Quantity
15 mL
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solvent
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200 mL
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solvent
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3.87 g
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reactant
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solution
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10 mL
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22.86 g
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10 g
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60 mL
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200 mL
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30 mg
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catalyst
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Synthesis routes and methods III

Procedure details

Magnesium turnings (12.16 g) were charged into a round bottom flask. Tetrahydrofuran (50 mL) was added to the flask. A solution of ethyl bromide (50.2 g in 200 mL tetrahydrofuran) was prepared and 20 mL of this solution was slowly charged to the round bottom flask. Iodine (30 mg) was added. The reaction mixture was stirred at 20° C. to 22° C. for 10 minutes and the remaining amount of ethyl bromide was added slowly over 30 minutes. The reaction mixture was heated to gentle reflux for 30 minutes and cooled to 0° C. to −10° C. 2-Chloro-6-methylaniline (72.4 g) was added drop-wise at 0° C. and the temperature of the reaction mixture was slowly raised to 20° C. Ethyl 2-amino-1,3-thiazole-5-carboxylate (20 g) dissolved in tetrahydrofuran (200 mL) was slowly added to the reaction mixture over 60 minutes. The reaction mixture was stirred for 3 hours. The progress of the reaction was monitored by thin layer chromatography. The reaction mixture was further stirred for 16 hours and then poured slowly into 25% ammonium chloride solution (200 mL) with stirring. The oily layer was separated, diluted with ethyl acetate (200 mL), and washed with 2 N hydrochloric acid (200 mL). The layers were separated and the pH of the aqueous layer was adjusted to between 8 and 9 with saturated sodium bicarbonate solution (300 ml) and extracted with ethyl acetate (2×100 mL). The oily layer was collected, concentrated, and further purified by column chromatography to obtain the title compound.
Quantity
50 mL
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solvent
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12.16 g
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reactant
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[Compound]
Name
solution
Quantity
20 mL
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reactant
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0 (± 1) mol
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reactant
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72.4 g
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reactant
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20 g
Type
reactant
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Quantity
200 mL
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solvent
Reaction Step Six
Quantity
200 mL
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reactant
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Quantity
30 mg
Type
catalyst
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromoethane-2,2,2-d3
Reactant of Route 2
Bromoethane-2,2,2-d3
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Reactant of Route 6
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